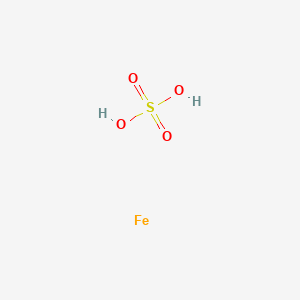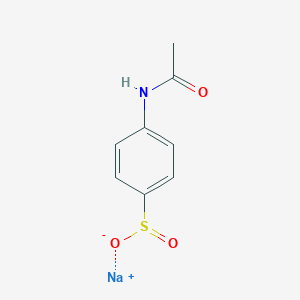
Iron dextran
Overview
Description
Iron dextran is a complex of ferric hydroxide and dextran, a polysaccharide. It is a dark brown, slightly viscous liquid used primarily for intravenous or intramuscular administration to treat iron deficiency in patients who cannot take oral iron supplements . Iron is essential for the formation of hemoglobin and other heme and non-heme compounds, and untreated iron deficiency can lead to anemia .
Mechanism of Action
- Its role is to replenish body iron stores and address iron-deficient erythropoiesis, which can lead to iron deficiency anemia .
- The iron immediately binds to available protein moieties, forming hemosiderin or ferritin (physiological forms of iron) or, to a lesser extent, transferrin .
- Untreated iron deficiency leads to iron-deficient erythropoiesis and, consequently, iron deficiency anemia .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Iron dextran plays a significant role in biochemical reactions. It is involved in the transport of iron in the body, which is essential for various biological functions, including oxygen transport, DNA synthesis, and electron transport . This compound interacts with transferrin, a protein that binds and transports iron in the blood .
Cellular Effects
This compound influences various types of cells and cellular processes. It is crucial for the function of red blood cells, where it is involved in the production of hemoglobin, the protein that carries oxygen . This compound can also impact cell signaling pathways and gene expression, particularly those related to iron metabolism and homeostasis .
Molecular Mechanism
The mechanism of action of this compound involves its binding to transferrin. Once this compound is administered, it is taken up by macrophages in the reticuloendothelial system. The iron is then released and binds to transferrin, which transports it to various tissues where it is needed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have indicated that after infusion, serum concentrations of dextran-bound iron are distributed almost entirely in the plasma, with removal limited to the reticulo-endothelial system at a constant rate .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to iron overload, which can cause toxicity and adverse effects. These effects are typically observed at doses much higher than those used in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is crucial for the heme synthesis pathway, where it provides the iron necessary for the production of heme, a component of hemoglobin .
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to transferrin. This protein carries iron in the blood to various tissues, including the liver, spleen, and bone marrow, where it is used or stored .
Subcellular Localization
The subcellular localization of this compound is primarily within the endosomes and lysosomes of cells. Here, iron is released from the complex and made available for use in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron dextran is synthesized by reacting ferric chloride with dextran in an aqueous solution in the presence of citric acid. The reaction is maintained at a temperature between 50°C and 100°C, and the pH is kept between 9.0 and 10.0 . This process results in a substantially pure iron-dextran preparation that is free of chloride ions .
Industrial Production Methods: Industrial production of this compound involves hydrolysis of dextran, followed by ultra-filtration or gel column separation, oxidation, complexing, ultra-filtration refining, and ethanol precipitation or spray drying . These steps ensure the production of a high-purity product suitable for medical use.
Chemical Reactions Analysis
Types of Reactions: Iron dextran primarily undergoes complexation reactions. When injected, the this compound complex is split into its components by cells of the reticuloendothelial system . The iron is then bound to protein moieties to form hemosiderin or ferritin, or to a lesser extent, transferrin .
Common Reagents and Conditions:
Ferric Chloride: Used in the initial synthesis of this compound.
Citric Acid: Maintains the pH during the reaction.
Dextran: Acts as the polysaccharide component.
Major Products:
Hemosiderin: A storage form of iron.
Ferritin: Another storage form of iron.
Transferrin: A protein that transports iron in the blood.
Scientific Research Applications
Iron dextran has a wide range of applications in scientific research:
Medicine: Used to treat iron deficiency anemia, especially in patients who cannot tolerate oral iron supplements.
Biology: Employed in studies involving iron metabolism and storage.
Chemistry: Utilized in the synthesis of iron oxide nanoparticles for various applications.
Comparison with Similar Compounds
Ferric Carboxymaltose: Another intravenous iron preparation used to treat iron deficiency.
Ferric Derisomaltose: Known for its improved safety profile and rapid administration.
Ferumoxytol: Used for iron deficiency anemia with a different carbohydrate complex.
Iron Sucrose: Commonly used intravenous iron supplement.
Uniqueness of Iron Dextran: this compound is unique due to its specific complexation with dextran, which allows for a controlled release of iron and minimizes the risk of toxicity . Its long history of use and well-documented efficacy make it a reliable choice for treating iron deficiency anemia .
Properties
IUPAC Name |
iron;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
| Record name | Sulfuric acid, iron(2+) salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80906016 | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric acid, iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron dextran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of phenol and sodium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iron dextran deliver iron to the body?
A1: After intravenous or intramuscular administration, this compound is taken up by cells of the reticuloendothelial system, primarily macrophages in the liver, spleen, and bone marrow []. These macrophages break down this compound, releasing iron for utilization by the body.
Q2: What happens to the iron released from this compound?
A2: The released iron is incorporated into ferritin, the body’s iron storage protein, or used to synthesize hemoglobin, the protein in red blood cells responsible for oxygen transport [, ].
Q3: What is the molecular formula and weight of this compound?
A3: Due to the complex nature of this compound, a precise molecular formula and weight are not available. The compound consists of a variable number of ferric hydroxide (FeO(OH)) molecules complexed with a dextran polysaccharide backbone.
Q4: Can this compound be administered during hemodialysis?
A4: Research indicates minimal removal of this compound during hemodialysis with polysulfone or hemophane membrane dialyzers, suggesting that administration during hemodialysis is convenient and efficient [].
Q5: Is this compound stable in peritoneal dialysis bags?
A5: Further research is needed to confirm the stability of this compound in peritoneal dialysis bags at various concentrations and under different storage conditions [].
Q6: Does this compound exhibit catalytic activity?
A6: Currently, there is limited scientific evidence demonstrating direct catalytic properties of this compound itself. The compound primarily serves as an iron delivery system.
Q7: Have computational models been used to study this compound?
A7: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry could be employed to explore its structure-activity relationships and interaction with biological molecules.
Q8: Does the molecular weight of this compound affect its properties?
A8: Although specific SAR studies are not detailed in the provided research, it is known that lower molecular weight this compound preparations are associated with fewer adverse reactions compared to older, higher molecular weight formulations [].
Q9: What formulation strategies are used to improve this compound?
A9: Research describes a preparation method for this compound that focuses on enhancing its solubility in cold water and increasing iron content while minimizing ionic impurities [].
Q10: Are there specific SHE considerations for this compound?
A10: While not explicitly discussed in the provided research, as with any pharmaceutical compound, handling, manufacturing, and disposal of this compound should adhere to established Safety, Health, and Environmental (SHE) regulations.
Q11: How is this compound absorbed and distributed in the body?
A11: Following administration, this compound is gradually absorbed from the injection site []. Distribution studies in pregnant rhesus monkeys indicate that iron derived from this compound crosses the placental barrier and is found in various fetal tissues [].
Q12: How is this compound metabolized and excreted?
A12: this compound is primarily metabolized by macrophages of the reticuloendothelial system [, ]. Excretion of this compound itself is minimal, and excess iron is primarily regulated through controlled absorption rather than excretion.
Q13: Is this compound effective in treating anemia in chronic kidney disease patients?
A13: Studies demonstrate the effectiveness of both low molecular weight this compound and iron sucrose in correcting iron deficiency anemia in pre-dialysis CKD patients, though no significant difference was observed between the two treatments [].
Q14: Can this compound be used in animal models of disease?
A14: this compound is frequently used in animal research. Studies have explored its effects on:
- Polymorphonuclear cell function in hemodialysis patients: Research shows this compound attenuates the function of these immune cells in hemodialysis patients [].
- Iron overload in rats: this compound has been used to induce iron overload in rats to study potential protective effects of compounds like silymarin and deferoxamine [].
- Anemia prevention in piglets: Studies demonstrate the effectiveness of this compound in preventing iron deficiency anemia in piglets [, ].
Q15: What are the potential adverse effects of this compound?
A15: While generally safe, this compound can cause side effects, including:
- Hypersensitivity reactions: These can range from mild to severe, including anaphylaxis [, , ].
- Local reactions: Pain, swelling, and staining at the injection site can occur [].
- Iron overload: Excessive iron accumulation can damage organs if this compound is administered inappropriately [].
Q16: What safety measures are recommended when administering this compound?
A16: To mitigate risks associated with this compound administration, healthcare professionals should:
- Administer a test dose: A smaller dose is often given before the full dose to assess for hypersensitivity reactions, particularly for this compound [].
- Monitor for adverse reactions: Close observation is crucial, especially during and immediately after administration [].
- Calculate dosage carefully: Avoid exceeding recommended dosages to prevent iron overload [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)




![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)





![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

